molecular formula C7H11NO5 B11783169 (2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid

(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B11783169
M. Wt: 189.17 g/mol
InChI Key: BNWZRZFFEVDRMB-UHNVWZDZSA-N
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Description

(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with carboxymethyl and hydroxyl groups. The stereochemistry of the compound, indicated by the (2S,4R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of appropriate amino acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation processes. These methods leverage the specificity of enzymes or microorganisms to produce the desired chiral compound with high yield and purity. The use of biocatalysts can also reduce the need for harsh chemicals and extreme reaction conditions, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxyl groups can produce primary or secondary alcohols.

Scientific Research Applications

(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
  • Ethyl (2S,4S)-1,4-Anhydro-3-deoxypentitol-2-carboxylate

Uniqueness

(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

(2S,4R)-1-(carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO5/c9-4-1-5(7(12)13)8(2-4)3-6(10)11/h4-5,9H,1-3H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1

InChI Key

BNWZRZFFEVDRMB-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)CC(=O)O)O

Canonical SMILES

C1C(CN(C1C(=O)O)CC(=O)O)O

Origin of Product

United States

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